1,2-Dibromo-2-methylpropane

Genotoxicity Safety Assessment Structure-Activity Relationship

1,2-Dibromo-2-methylpropane (CAS 594-34-3), also known as isobutylene bromide, is a vicinal dibromoalkane with the molecular formula C₄H₈Br₂. It is characterized by two bromine atoms on adjacent carbon atoms and a methyl group substitution, which enhances its reactivity in organic synthesis.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 594-34-3
Cat. No. B1593978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-2-methylpropane
CAS594-34-3
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCC(C)(CBr)Br
InChIInChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3
InChIKeySDTXSEXYPROZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-2-methylpropane (CAS 594-34-3) – Properties and Core Applications Overview


1,2-Dibromo-2-methylpropane (CAS 594-34-3), also known as isobutylene bromide, is a vicinal dibromoalkane with the molecular formula C₄H₈Br₂ [1]. It is characterized by two bromine atoms on adjacent carbon atoms and a methyl group substitution, which enhances its reactivity in organic synthesis [1]. This compound is primarily utilized as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and flame retardants [1]. Its value in academic research stems from its role as a model compound for investigating reaction mechanisms, including dehalogenation and nucleophilic substitution [1].

Why 1,2-Dibromo-2-methylpropane Cannot Be Simply Substituted by In-Class Analogs


While several vicinal dibromoalkanes share a similar functional group, 1,2-dibromo-2-methylpropane possesses a unique steric and electronic profile due to its geminal methyl substitution. This structural feature directly impacts its reactivity and physical properties, making it non-interchangeable with simpler analogs like 1,2-dibromoethane or 1,2-dibromopropane. Substitution can lead to altered reaction kinetics, different product distributions in alkylation reactions [1], and significant changes in thermochemical stability [2]. The specific steric hindrance around the bromine atoms dictates its behavior in elimination and nucleophilic substitution mechanisms, rendering it a specialized tool rather than a generic reagent.

Quantitative Differentiation of 1,2-Dibromo-2-methylpropane from Key Analogs


Reduced Mutagenic Potential vs. 1,2-Dibromoethane in Standard Ames Assay

1,2-Dibromo-2-methylpropane demonstrates significantly lower mutagenic potency than the widely used analog 1,2-dibromoethane in the standard Salmonella typhimurium mutagenicity assay [1]. The rank order of activity places 1,2-dibromoethane and 1,5-dibromopentane as most potent, followed by 1,2-dibromo-2-methylpropane, which is only marginally more active than 1-bromo-2-chloroethane and far less active than its simpler ethane analog [1]. This quantifiable difference in a key safety parameter is critical for procurement decisions in laboratories where genotoxicity is a concern.

Genotoxicity Safety Assessment Structure-Activity Relationship

Lower Gas-Phase Enthalpy of Formation vs. 1,2-Dibromoethane

The gas-phase standard enthalpy of formation (ΔfH°gas) for 1,2-dibromo-2-methylpropane is -113.3 ± 1.0 kJ/mol [1], which is significantly more exothermic (more stable) compared to the simpler analog 1,2-dibromoethane, which has a ΔfH°gas of -38.3 ± 1.2 kJ/mol [2]. This substantial difference of approximately 75 kJ/mol reflects the stabilizing influence of the methyl substitution on the thermodynamic properties of the compound.

Thermochemistry Computational Modeling Stability

Higher Boiling Point and Different Phase Behavior vs. 1,2-Dichloro Analog

1,2-Dibromo-2-methylpropane has a reported boiling point of 148-150 °C at 763 mmHg . In contrast, its dichloro analog, 1,2-dichloro-2-methylpropane, boils at a significantly lower temperature of 107 °C . This 41-43 °C difference in boiling point allows for distinct separation and purification strategies. Furthermore, the target compound exhibits a higher liquid density of 1.75 g/mL at 25 °C , compared to 1.10 g/mL for the dichloro analog .

Physical Properties Purification Process Chemistry

Defined Conformational Isomerism in Solid vs. Liquid States

Vibrational analysis (IR and Raman) reveals that 1,2-dibromo-2-methylpropane exists as a mixture of P CTt HHH and P XT XHH conformers in the liquid state, but upon crystallization, only the P XT XHH conformer is retained [1]. This behavior is mirrored by its chloro analog, 1,2-dichloro-2-methylpropane, indicating a class-level property of gem-dimethyl-substituted 1,2-dihaloalkanes. However, the specific spectral signatures and the energy differences between conformers are unique to the bromine substituent [1].

Vibrational Spectroscopy Conformational Analysis Material Characterization

Primary Application Scenarios for 1,2-Dibromo-2-methylpropane Based on Evidence


Specialty Organic Synthesis Requiring a Vicinal Dibromide with a Tertiary Carbon

Given its unique structure with a geminal methyl group and a tertiary bromine atom, 1,2-dibromo-2-methylpropane is ideally suited for synthetic pathways that demand a specific steric environment. For instance, in Friedel-Crafts alkylations of benzene, this compound yields a characteristic mixture of isomeric diphenyl-2-methylpropanes and diphenylbutanes [1], a product profile distinct from that of less substituted analogs. This makes it valuable for constructing complex molecules where regioselectivity is influenced by steric hindrance.

Thermochemical and Computational Modeling Studies

The well-defined gas-phase enthalpy of formation (-113.3 ± 1.0 kJ/mol) [1] makes 1,2-dibromo-2-methylpropane a reliable benchmark compound for computational chemistry. Its significant thermodynamic difference from 1,2-dibromoethane (ΔΔfH°gas ≈ -75 kJ/mol) [2] provides a robust test case for validating force fields and quantum mechanical methods aimed at predicting the effects of alkyl substitution on molecular stability.

Spectroscopic Method Development and Conformational Analysis

The compound's distinct conformational behavior—existing as a mixture of conformers in the liquid phase but a single conformer in the solid state—is a critical reference point for vibrational spectroscopy [1]. Researchers can use this well-characterized behavior to calibrate instruments, develop new analytical methods for identifying similar compounds, or validate molecular dynamics simulations of flexible molecules.

Process Development Leveraging Distinct Physical Properties

The significantly higher boiling point (148-150 °C) and density (1.75 g/mL) of 1,2-dibromo-2-methylpropane [1] compared to its dichloro analog (107 °C, 1.10 g/mL) [2] allow for its use in specific separation and purification workflows. This is particularly relevant in multi-step syntheses where the target compound must be isolated from a mixture of halogenated byproducts through fractional distillation or liquid-liquid extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dibromo-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.